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Compound of Interest

Compound Name: 8-Demethoxycephatonine

Cat. No.: B14080993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer
The following application notes and protocols are provided as a representative guide for the

analytical characterization of 8-Demethoxycephatonine. As specific analytical data for this

compound is not widely available in published literature, these methods are based on

established protocols for similar isoquinoline alkaloids, particularly those isolated from

Sinomenium acutum and other members of the Menispermaceae family. Optimization and

validation of these methods are essential for accurate and reproducible results with 8-
Demethoxycephatonine analytical standards.

Introduction
8-Demethoxycephatonine is an isoquinoline alkaloid that can be isolated from Sinomenium

acutum (Menispermaceae). Its molecular formula is C₁₉H₂₃NO₄ with a molecular weight of

329.39 g/mol . As a unique natural product, establishing robust analytical methods for its

identification, quantification, and quality control is crucial for research and potential drug

development. These application notes provide detailed protocols for the analysis of 8-
Demethoxycephatonine using High-Performance Liquid Chromatography with UV detection

(HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic

Resonance (NMR) spectroscopy.
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High-Performance Liquid Chromatography (HPLC-
UV) Analysis
HPLC-UV is a fundamental technique for the separation and quantification of 8-
Demethoxycephatonine. This method is suitable for routine quality control, purity assessment,

and stability studies.

Experimental Protocol: HPLC-UV
Objective: To develop a reversed-phase HPLC method for the separation and quantification of

8-Demethoxycephatonine.

Instrumentation:

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and

a diode-array detector (DAD) or a variable wavelength UV detector.

Materials:

8-Demethoxycephatonine reference standard

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid (analytical grade)

Chromatographic Conditions (starting point for optimization):
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Parameter Recommended Condition

Column
C18 reversed-phase column (e.g., 4.6 x 250

mm, 5 µm)

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Gradient Elution 5-90% B over 30 minutes

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 280 nm (or scan for optimal wavelength)

Injection Volume 10 µL

Sample Preparation:

Standard Solution: Accurately weigh and dissolve the 8-Demethoxycephatonine reference

standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to prepare a

stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution.

Sample Solution: Prepare the sample containing 8-Demethoxycephatonine in the same

solvent as the standard. Filter the solution through a 0.45 µm syringe filter before injection.

Hypothetical Quantitative Data
The following table presents hypothetical data for a validated HPLC-UV method.
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Parameter Hypothetical Value

Retention Time (RT) 15.2 min

Linearity (R²) > 0.999

Limit of Detection (LOD) 0.05 µg/mL

Limit of Quantification (LOQ) 0.15 µg/mL

Precision (%RSD) < 2%

Accuracy (Recovery %) 98-102%

Experimental Workflow: HPLC-UV Analysis

Sample & Standard Preparation

HPLC Analysis Data Analysis

Prepare Standard
Solutions

HPLC System
(C18 Column, Gradient Elution)

Prepare Sample
Solutions

UV Detection
(280 nm) Obtain Chromatogram Quantify Peak Area

Click to download full resolution via product page

Caption: Workflow for HPLC-UV analysis of 8-Demethoxycephatonine.

Liquid Chromatography-Mass Spectrometry (LC-
MS) Analysis
LC-MS provides higher sensitivity and selectivity for the detection and identification of 8-
Demethoxycephatonine, especially in complex matrices.
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Experimental Protocol: LC-MS
Objective: To develop an LC-MS method for the sensitive detection and structural confirmation

of 8-Demethoxycephatonine.

Instrumentation:

An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-

TOF) with an electrospray ionization (ESI) source.

Materials:

Same as for HPLC-UV analysis.

LC Conditions (starting point for optimization):

Parameter Recommended Condition

Column
C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7

µm)

Mobile Phase A Water with 0.1% Formic Acid

Mobile Phase B Acetonitrile with 0.1% Formic Acid

Gradient Elution 5-95% B over 15 minutes

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Injection Volume 2 µL

MS Conditions (starting point for optimization):
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Parameter Recommended Condition

Ionization Mode Positive Electrospray Ionization (ESI+)

Capillary Voltage 3.5 kV

Gas Temperature 325 °C

Drying Gas Flow 10 L/min

Nebulizer Pressure 35 psi

Fragmentor Voltage 120 V

Collision Energy (for MS/MS) 20-40 eV (optimize for characteristic fragments)

Scan Range (Full Scan) m/z 100-500

Monitored Ion (SIM/MRM) m/z 330.16 (M+H)⁺

Hypothetical Quantitative and Qualitative Data
Parameter Hypothetical Value

Precursor Ion [M+H]⁺ m/z 330.16

Major Fragment Ions (MS/MS) m/z 312.15, 298.13, 270.14

Limit of Detection (LOD) 0.1 ng/mL

Limit of Quantification (LOQ) 0.5 ng/mL

Logical Relationship: LC-MS Data Interpretation
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Liquid Chromatography MS1 (Full Scan) MS2 (Tandem MS)

Compound Identification

Retention Time

Confirmed Identity of
8-Demethoxycephatonine

Precursor Ion
[M+H]⁺ = m/z 330.16 Fragment Ions

Click to download full resolution via product page

Caption: Logic for confirming the identity of 8-Demethoxycephatonine using LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of

8-Demethoxycephatonine.

Experimental Protocol: NMR
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of 8-
Demethoxycephatonine.

Instrumentation:

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable

probe.

Materials:

8-Demethoxycephatonine reference standard (5-10 mg)

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD))
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Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Sample Preparation:

Dissolve 5-10 mg of the 8-Demethoxycephatonine standard in approximately 0.6 mL of the

chosen deuterated solvent in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

Acquisition Parameters (starting point):

Experiment Parameter Recommended Setting

¹H NMR Solvent CDCl₃ or CD₃OD

Pulse Program Standard single pulse

Number of Scans 16-64

Spectral Width 12-16 ppm

Acquisition Time 2-4 s

Relaxation Delay 1-5 s

¹³C NMR Solvent CDCl₃ or CD₃OD

Pulse Program Proton-decoupled

Number of Scans 1024-4096

Spectral Width 200-240 ppm

Acquisition Time 1-2 s

Relaxation Delay 2 s

Data Processing:

Apply Fourier transformation, phase correction, and baseline correction to the acquired free

induction decay (FID).

Reference the spectra to the residual solvent peak or TMS (0.00 ppm for ¹H and ¹³C).
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Integrate the signals in the ¹H NMR spectrum.

For further structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC

should be performed.

Signaling Pathway: Structural Elucidation via 2D NMR

¹H NMR
(Proton Chemical Shifts,

Couplings, Integrals)

COSY
(¹H-¹H Correlations)

HSQC
(¹H-¹³C One-Bond

Correlations)

HMBC
(¹H-¹³C Long-Range

Correlations)

¹³C NMR
(Carbon Chemical Shifts)

Unambiguous Structure of
8-Demethoxycephatonine

Click to download full resolution via product page

Caption: Use of 2D NMR experiments for structural elucidation.

To cite this document: BenchChem. [Application Notes and Protocols for the Analytical
Standards of 8-Demethoxycephatonine]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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